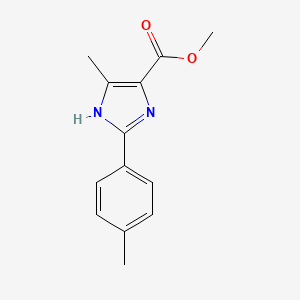
Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-toluidine with glyoxal in the presence of ammonium acetate, followed by esterification with methanol to yield the desired product. The reaction conditions often require heating and the use of a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
化学反応の分析
Types of Reactions
Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
科学的研究の応用
Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- Methyl 2-(p-tolyl)-1H-imidazole-4-carboxylate
- Methyl 5-methyl-1H-imidazole-4-carboxylate
- Methyl 2-(p-tolyl)-1H-imidazole-5-carboxylate
Uniqueness
Methyl 5-methyl-2-(p-tolyl)-1H-imidazole-4-carboxylate is unique due to the specific substitution pattern on the imidazole ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can be exploited in various applications.
特性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
methyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-6-10(7-5-8)12-14-9(2)11(15-12)13(16)17-3/h4-7H,1-3H3,(H,14,15) |
InChIキー |
YLDFUMQCUZAHLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


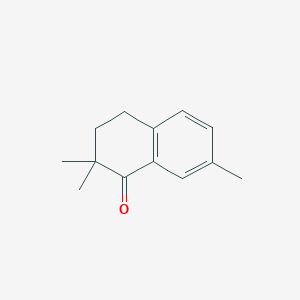
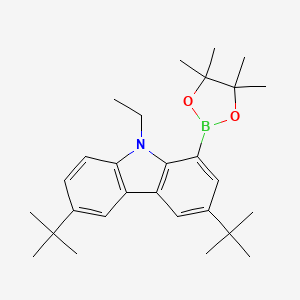
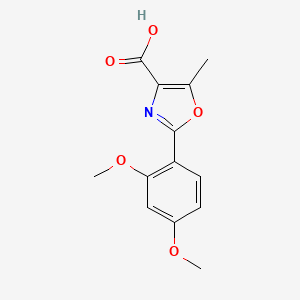
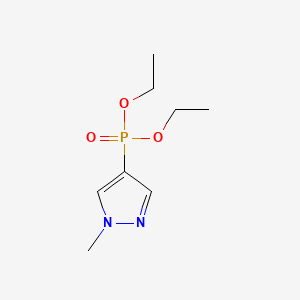


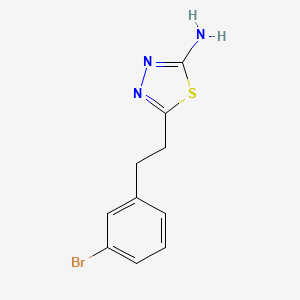
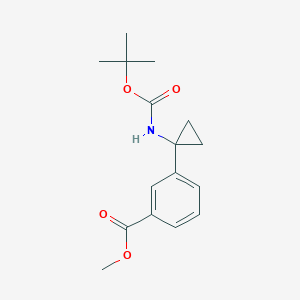
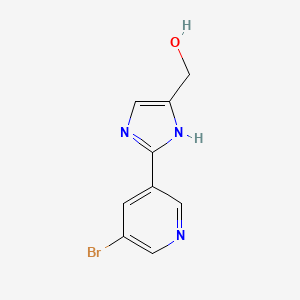
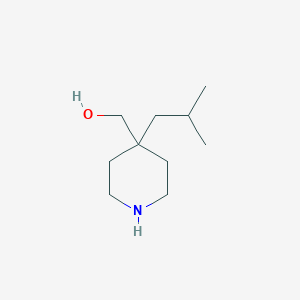

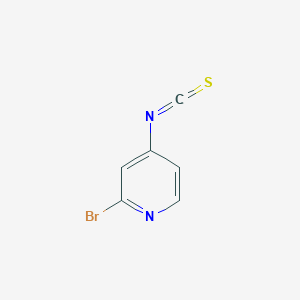
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
